molecular formula C8H7BrF3N B12963227 2-(2-Bromoethyl)-6-(trifluoromethyl)pyridine

2-(2-Bromoethyl)-6-(trifluoromethyl)pyridine

Katalognummer: B12963227
Molekulargewicht: 254.05 g/mol
InChI-Schlüssel: IKCXLLCLGTUHTN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Bromoethyl)-6-(trifluoromethyl)pyridine is an organic compound that features both a bromoethyl group and a trifluoromethyl group attached to a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromoethyl)-6-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the bromination of 2-ethyl-6-(trifluoromethyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Bromoethyl)-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents such as tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thioether, or ether derivatives of the pyridine ring.

    Oxidation: Pyridine N-oxides.

    Reduction: Ethyl-substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2-Bromoethyl)-6-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of molecules that target specific biological pathways.

    Industry: Utilized in the production of materials with unique properties, such as fluorinated polymers and advanced coatings.

Wirkmechanismus

The mechanism of action of 2-(2-Bromoethyl)-6-(trifluoromethyl)pyridine involves its interaction with molecular targets through its functional groups. The bromoethyl group can participate in alkylation reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate biological pathways and lead to specific effects, such as enzyme inhibition or receptor activation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Bromo-3-(trifluoromethyl)pyridine
  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 2-Bromo-4-(trifluoromethyl)pyridine

Uniqueness

2-(2-Bromoethyl)-6-(trifluoromethyl)pyridine is unique due to the presence of both a bromoethyl and a trifluoromethyl group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C8H7BrF3N

Molekulargewicht

254.05 g/mol

IUPAC-Name

2-(2-bromoethyl)-6-(trifluoromethyl)pyridine

InChI

InChI=1S/C8H7BrF3N/c9-5-4-6-2-1-3-7(13-6)8(10,11)12/h1-3H,4-5H2

InChI-Schlüssel

IKCXLLCLGTUHTN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC(=C1)C(F)(F)F)CCBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.